molecular formula C22H17Br2N3O3 B13753798 4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- CAS No. 71477-00-4

4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-

Cat. No.: B13753798
CAS No.: 71477-00-4
M. Wt: 531.2 g/mol
InChI Key: NHBLKMGPWCTQCM-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine atoms and a phenylamino group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of bromine atoms at the 6 and 8 positions. The phenylamino group is then attached through a nucleophilic substitution reaction, and the final step involves the methylation of the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or reduced quinazolinone compounds.

Scientific Research Applications

4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the bromine and phenylamino substitutions.

    6,8-Dibromoquinazolinone: A simpler derivative with only bromine substitutions.

    2-Methylquinazolinone: A derivative with a methyl group at the 2-position.

Uniqueness

4(3H)-Quinazolinone, 6,8-dibromo-3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71477-00-4

Molecular Formula

C22H17Br2N3O3

Molecular Weight

531.2 g/mol

IUPAC Name

6,8-dibromo-3-[N-[(2,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H17Br2N3O3/c1-13-25-21-18(9-15(23)10-19(21)24)22(30)27(13)26(16-5-3-2-4-6-16)12-14-7-8-17(28)11-20(14)29/h2-11,28-29H,12H2,1H3

InChI Key

NHBLKMGPWCTQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N(CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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